4-{[(Octyloxy)carbonyl]oxy}benzoic acid
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Overview
Description
Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- is an organic compound with the molecular formula C16H22O5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyloxycarbonyl group. This compound is known for its applications in the synthesis of liquid crystals and medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- typically involves the esterification of 4-hydroxybenzoic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated purification systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- undergoes various chemical reactions, including:
Esterification: The formation of esters by reacting with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Nucleophilic Acyl Substitution: The substitution of the ester group with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Esterification: Alcohols (e.g., octanol), acid catalysts (e.g., sulfuric acid), base catalysts (e.g., sodium hydroxide).
Hydrolysis: Water, acid catalysts (e.g., hydrochloric acid), base catalysts (e.g., sodium hydroxide).
Nucleophilic Acyl Substitution: Amines, alcohols, acid or base catalysts.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxybenzoic acid and octanol.
Nucleophilic Acyl Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for medicinal compounds.
Industry: Utilized in the production of liquid crystals for display technologies and other electronic applications
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 4-hydroxybenzoic acid and octanol, which can further interact with biological systems. The ester group can also participate in nucleophilic acyl substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
Benzoic acid, 4-[[(octyloxy)carbonyl]oxy]- can be compared with other similar compounds such as:
4-(Octyloxy)benzoic acid: Similar structure but lacks the ester group.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the octyloxycarbonyl group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the octyloxycarbonyl group.
Properties
CAS No. |
100980-74-3 |
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Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-octoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C16H22O5/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
POKXFVOZMZUBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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